![molecular formula C9H7BrN2O2 B1434138 methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1352492-16-0](/img/structure/B1434138.png)
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine , which is known to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular formula of “methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is C9H7BrN2O2 .
Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a solid compound . It has a molecular weight of 255.07 .
Scientific Research Applications
Cancer Research and Therapy
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: has been identified as a key intermediate in the synthesis of compounds with potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs are implicated in various types of cancers, and their abnormal activation is associated with tumor progression and resistance to therapy. Derivatives of this compound have shown promise in inhibiting the proliferation, migration, and invasion of cancer cells, such as breast cancer 4T1 cells .
Diabetes Management
Derivatives of pyrrolo[3,4-c]pyridine, a closely related compound, have been studied for their potential to reduce blood glucose levels . This suggests that methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate could be a valuable scaffold for developing new treatments for conditions like hyperglycemia and diabetes.
Material Science
In material science, this compound could serve as a precursor for the synthesis of various heterocyclic structures that are commonly used in the development of new materials with unique properties . Its bromine atom offers a reactive site for further functionalization, which is crucial in the design of complex molecules.
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s role in the synthesis of various derivatives suggests potential utility in environmental remediation processes, where such derivatives could be used to bind or neutralize pollutants .
Analytical Chemistry
In analytical chemistry, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar structures in complex mixtures .
Biochemistry
This compound’s derivatives have been explored for their biological activity, particularly in the inhibition of cell migration and invasion, which is a key aspect of cancer metastasis . This highlights its potential application in biochemical assays and research focused on cellular behavior.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLRQZJCKHPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.